4-Cyclopropyl-5-methylpyridin-2(1H)-one
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Overview
Description
4-cyclopropyl-5-methyl-2(1H)-Pyridinone is a heterocyclic organic compound that features a pyridinone ring substituted with cyclopropyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-5-methyl-2(1H)-Pyridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyridine derivative, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
Industrial production of 4-cyclopropyl-5-methyl-2(1H)-Pyridinone may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-5-methyl-2(1H)-Pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Scientific Research Applications
4-cyclopropyl-5-methyl-2(1H)-Pyridinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-5-methyl-2(1H)-Pyridinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-5-methyl-2(1H)-Pyridinone: shares structural similarities with other pyridinone derivatives, such as 4-cyclopropyl-2(1H)-Pyridinone and 5-methyl-2(1H)-Pyridinone.
Unique Features: The presence of both cyclopropyl and methyl groups in 4-cyclopropyl-5-methyl-2(1H)-Pyridinone distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-cyclopropyl-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H11NO/c1-6-5-10-9(11)4-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11) |
InChI Key |
ROFVKJROTVNTLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C=C1C2CC2 |
Origin of Product |
United States |
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